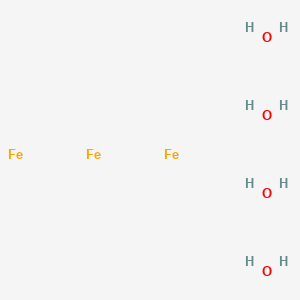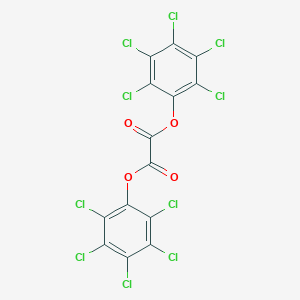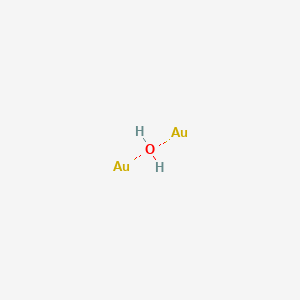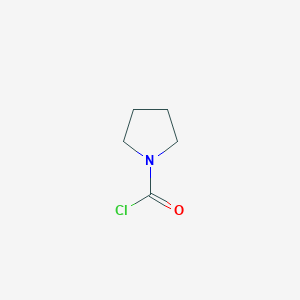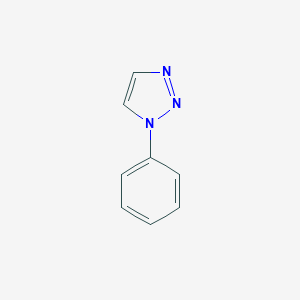
1-Phenyl-1H-1,2,3-triazole
Overview
Description
1-Phenyl-1H-1,2,3-triazole is a type of triazole compound. Triazoles are a family of five-membered rings that contain three nitrogen atoms and two double bonds . The 1H-1,2,3-Triazole, like all triazoles, is highly soluble in water . The 1,2,3-triazole moiety is considered to be a pharmacophore in that it can interact with specific biological targets .
Synthesis Analysis
1H-1,2,3-Triazole was synthesized by heating a solution of hydrazoic acid (HN3) and acetylene at 100 ºC for 70 h . Sodium azide can be used in place of HN3 if the solution is acidified . A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Molecular Structure Analysis
The four triazole isomers (1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 2H-1,2,4-) differ by the arrangement of the nitrogen atoms and the locations of their three hydrogen atoms . All of the triazoles are planar and aromatic .Chemical Reactions Analysis
Triazole compounds are important organic systems with excellent electronic properties, which have diagnostic potential in the fields of organic electronics and organic photovoltaics . The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer .Physical And Chemical Properties Analysis
The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state it exists as a 1:1 mixture of 1H- and 2H-tautomers . The dipole moment of a tautomeric mixture in benzene at 25°C is 1.85 D .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are used in organic synthesis . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .
Polymer Chemistry
1,2,3-Triazoles are used in polymer chemistry . They have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry . They have a strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Chemical Biology
1,2,3-Triazoles are used in chemical biology . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging . They are important in organocatalysis, agrochemicals, and materials science .
Materials Science
1,2,3-Triazoles are used in materials science . They have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
Mechanism of Action
Target of Action
1-Phenyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound that has been found to interact with a variety of enzymes and receptors . It has been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities , which are key enzymes in the nervous system that break down acetylcholine, a neurotransmitter involved in memory and cognition. Additionally, it has been suggested to interact with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .
Mode of Action
The mode of action of 1-Phenyl-1H-1,2,3-triazole involves its interaction with these targets, leading to changes in their function. For instance, by inhibiting AChE and BuChE, it can increase the levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic transmission . Furthermore, it has been speculated that the sulfamate group of 1-Phenyl-1H-1,2,3-triazole undergoes a nucleophilic substitution reaction with the fGly residue, resulting in the sulfamoylation and inactivation of the catalytic site .
Biochemical Pathways
The inhibition of AChE and BuChE by 1-Phenyl-1H-1,2,3-triazole affects the cholinergic pathway, leading to increased levels of acetylcholine and potentially enhancing cholinergic transmission . The interaction with the catalytic domain of the S. aureus topoisomerase IV enzyme could affect DNA replication and transcription processes .
Result of Action
The result of 1-Phenyl-1H-1,2,3-triazole’s action is the modulation of the activity of its target enzymes. By inhibiting AChE and BuChE, it could potentially enhance cholinergic transmission, which could have implications for cognitive function . Its interaction with the S. aureus topoisomerase IV enzyme could potentially inhibit the growth of this bacterium .
Action Environment
The action of 1-Phenyl-1H-1,2,3-triazole can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by the pH and temperature of its environment . Furthermore, its interaction with its targets could be influenced by the presence of other molecules or drugs in the body.
Safety and Hazards
properties
IUPAC Name |
1-phenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-7-6-9-10-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINVSCCCUSCXTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296829 | |
| Record name | 1-Phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-1,2,3-triazole | |
CAS RN |
1453-81-2 | |
| Record name | 1-Phenyl-1,3-triazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Q & A
A: Research on 1-phenyl-1H-1,2,3-triazole derivatives has revealed their potential as antagonists for GABA receptors, specifically showing selectivity for the β3 subtype over α1β2γ2 receptors. [, ] These compounds bind to a putative site within the channel-lining 2'-6' region of the second transmembrane segment of these receptors. [] This binding interaction inhibits the action of GABA, an inhibitory neurotransmitter, leading to various downstream effects depending on the specific receptor subtype targeted.
A: While specific information on material compatibility and stability of the unsubstituted 1-phenyl-1H-1,2,3-triazole is limited within the provided research, the presence of diverse substituents on the core structure in various studies suggests a degree of tunability in its properties. [, , , , , , , , , , , ] This opens possibilities for tailoring its compatibility and stability under different conditions for specific applications.
A: Yes, computational methods played a key role in understanding the structure-activity relationships of 1-phenyl-1H-1,2,3-triazole derivatives. Researchers have employed 3D-QSAR techniques, including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis). [, ] These methods, often coupled with molecular docking simulations, revealed key structural features contributing to the affinity and selectivity of these compounds for β3 GABA receptors. [, ]
ANone: SAR studies have demonstrated a strong influence of substituents on the activity and selectivity of 1-phenyl-1H-1,2,3-triazoles for GABA receptors. For instance:
- Benzene ring substitutions: A 2,6-dichloro-4-trifluoromethyl substitution pattern on the benzene ring enhances affinity for both β3 and α1β2γ2 receptors. [, ]
- Triazole ring substitutions: An n-propyl group at the 4-position and a chloromethyl or ethyl group at the 5-position of the triazole ring contribute to high potency and selectivity for the β3 receptor. [, ]
- Hydrophobic interactions: Differences in the hydrophobic environment within the binding site, particularly at the 2' position, are thought to contribute to the selectivity of these compounds for β3 over α1β2γ2 receptors. []
A: While specific PK/PD data isn't extensively discussed, some research indicates that 1-phenyl-1H-1,2,3-triazole derivatives with high affinity for insect GABA receptors exhibit insecticidal activity against houseflies. [] This suggests in vivo efficacy and potential for further investigation of their pharmacokinetic properties.
A: Research primarily employed in vitro assays to evaluate the binding affinities of 1-phenyl-1H-1,2,3-triazole derivatives for human β3 and α1β2γ2 GABA receptors expressed in cell lines. [, ] Additionally, some studies utilized houseflies as an animal model to investigate the insecticidal activity of specific derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


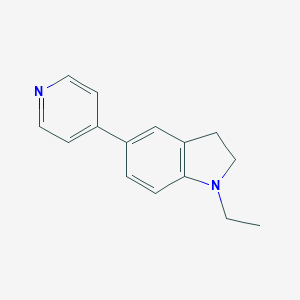
![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, (1R,2R,4R)-rel-](/img/structure/B72886.png)
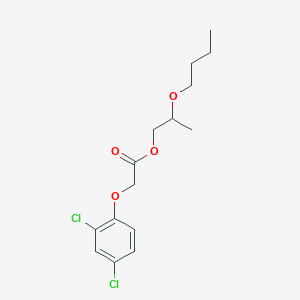

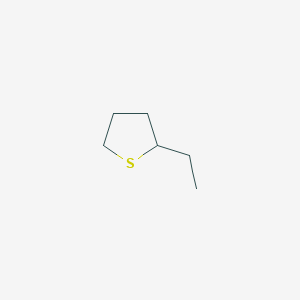
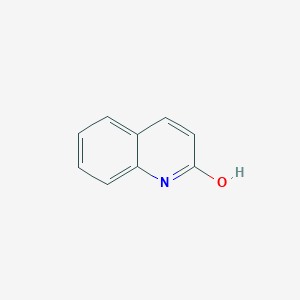
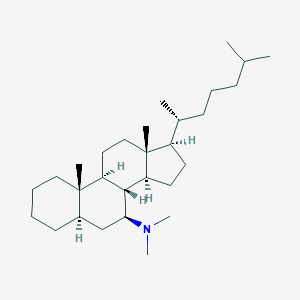
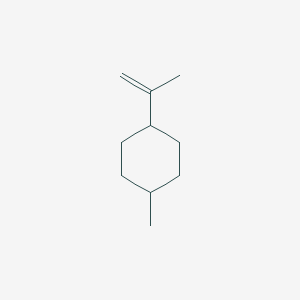
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)
![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)
